Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate chemical properties
Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate chemical properties
The following technical guide details the chemical properties, synthesis logic, and application scope of Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate .
Executive Summary & Chemical Identity
Ethyl 3-amino-4-(2-ethyl-1-piperidinyl)benzoate is a specialized pharmaceutical intermediate belonging to the class of 3,4-disubstituted aminobenzoates . It is primarily utilized as a scaffold in the synthesis of heterocyclic active pharmaceutical ingredients (APIs), particularly fluoroquinolones and benzimidazole-based therapeutics .
Structurally, it combines a lipophilic ethyl benzoate core with a sterically hindered 2-ethylpiperidine moiety. This specific substitution pattern is often employed in Structure-Activity Relationship (SAR) studies to modulate lipid solubility (LogP) and receptor binding affinity compared to the more common 4-piperazinyl or 4-morpholinyl analogs.
Chemical Identification Table
| Property | Specification |
| Systematic Name | Ethyl 3-amino-4-(2-ethylpiperidin-1-yl)benzoate |
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.37 g/mol |
| Core Scaffold | Ethyl 4-aminobenzoate (Benzocaine-like) |
| Key Substituents | 3-Amino (primary amine), 4-(2-Ethylpiperidinyl) (tertiary amine) |
| Chirality | Contains one chiral center at the piperidine C2 position (typically supplied as racemate unless specified).[1][2] |
Physicochemical Properties & Mechanistic Insights[3]
Solubility and Lipophilicity
The presence of the 2-ethyl group on the piperidine ring significantly enhances the lipophilicity of this molecule compared to its unbranched analogs (e.g., ethyl 3-amino-4-(piperidin-1-yl)benzoate).
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LogP (Calculated): ~4.1 – 4.5. The high lipophilicity suggests excellent membrane permeability, making it a viable precursor for CNS-active drugs or intracellular targets.
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Solubility:
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Water: Insoluble (< 0.1 mg/mL).
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Organic Solvents: Highly soluble in Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), and Ethyl Acetate.
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Acidic Media: Soluble in dilute HCl due to protonation of the 3-amino group and the piperidine nitrogen.
-
Basicity and Electronic Effects
The molecule features two distinct nitrogen centers with contrasting electronic environments:
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3-Amino Group (Aniline-like): A primary aromatic amine. It is weakly basic (
) and serves as a nucleophile for cyclization reactions. -
4-Piperidinyl Nitrogen: Although chemically a tertiary amine, its lone pair is partially conjugated with the aromatic ring (an N-aryl piperidine ). However, the ortho-amino group and the 2-ethyl steric bulk twist the piperidine ring out of planarity with the benzene ring.
-
Consequence: This de-conjugation makes the piperidine nitrogen more basic (
) than typical N-aryl amines, but less basic than aliphatic piperidine ( ).
-
Synthetic Methodology
The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (
Synthesis Workflow (Step-by-Step)
Step 1:
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Precursor: Ethyl 4-fluoro-3-nitrobenzoate.
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Reagent: 2-Ethylpiperidine (1.1 equivalents).
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Conditions:
(base), DMF or Acetonitrile, . -
Mechanism: The 2-ethylpiperidine attacks the C4 position, displacing the fluoride ion. The ortho-nitro group activates the ring for this substitution.
-
Note: The 2-ethyl group adds steric hindrance, requiring higher temperatures or longer reaction times compared to simple piperidine.
Step 2: Nitro Reduction
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Intermediate: Ethyl 4-(2-ethylpiperidin-1-yl)-3-nitrobenzoate.
-
Reagent:
(gas) with Pd/C catalyst OR Iron powder ( ) / Ammonium Chloride ( ). -
Conditions: Ethanol/Water, reflux (for Fe reduction) or RT (for Hydrogenation).
-
Outcome: The nitro group is selectively reduced to the primary amine, yielding the target compound.
Visualization of Synthesis Logic
Figure 1: Synthetic pathway from fluoronitrobenzoate precursor via SnAr coupling and reduction.
Key Applications & Reactivity
Precursor for Quinolone Antibiotics
This molecule is a classic "Gould-Jacobs" precursor.
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Reaction: Condensation with Diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.
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Product: 4-Hydroxyquinoline-3-carboxylate derivatives.
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Significance: The 2-ethylpiperidine side chain is often explored to overcome bacterial resistance mechanisms (efflux pumps) by altering the bulk and shape of the antibiotic.
Benzimidazole Synthesis
The vicinal diamine motif (3-amino and 4-amino-like nitrogen) allows for cyclization with aldehydes or carboxylic acids.
-
Protocol: Reacting the target with an aldehyde (R-CHO) in the presence of an oxidant (e.g.,
) yields 1-substituted-2-alkyl-benzimidazoles. -
Use Case: Development of antihistamines or anthelmintic agents.
Diazotization & Sandmeyer Reactions
The primary 3-amino group can be converted into a diazonium salt (
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Utility: This allows for the introduction of Halogens (Cl, Br, I), Cyano groups (CN), or Hydroxyl groups (OH) at the 3-position, further diversifying the scaffold for library generation.
Handling & Stability (Self-Validating Protocol)
To ensure experimental success, the following stability checks must be integrated into the workflow:
| Parameter | Observation / Action |
| Appearance | Typically a pale yellow to tan solid or viscous oil (due to the ethyl ester and piperidine alkyl chain preventing tight crystal packing). |
| Oxidation Sensitivity | High. The 3-amino group is prone to air oxidation, turning the sample dark brown over time. Storage: Store under Argon/Nitrogen at -20°C. |
| TLC Monitoring | Use 50% Ethyl Acetate / Hexane. The amine will streak on silica; add 1% Triethylamine to the mobile phase to sharpen the peak. |
| NMR Validation | 1H NMR (DMSO-d6): Look for the characteristic broad singlet of the |
References
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Benchchem. (n.d.). Ethyl 3-amino-4-(4-methyl-1-piperidinyl)benzoate: Chemical Classification and Significance. Retrieved from
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MDPI. (2013). Synthesis of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate.[2] Retrieved from
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National Institutes of Health (NIH). (n.d.). N-(3-Amino-4-(methylamino)benzoyl)-N-2-pyridinyl-beta-alanine ethyl ester - PubChem. Retrieved from
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Royal Society of Chemistry (RSC). (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Retrieved from
